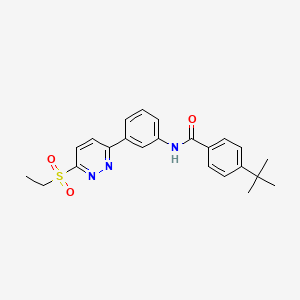
4-(tert-butyl)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-TERT-BUTYL-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethanesulfonyl group, and a pyridazinyl group attached to a benzamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
-
Formation of the Pyridazinyl Intermediate: : The pyridazinyl intermediate can be synthesized through a series of reactions starting from commercially available pyridazine derivatives. This may involve nitration, reduction, and sulfonation reactions to introduce the ethanesulfonyl group.
-
Coupling with the Benzamide Backbone: : The pyridazinyl intermediate is then coupled with a benzamide derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
-
Introduction of the Tert-Butyl Group: : The final step involves the introduction of the tert-butyl group through alkylation reactions. This can be achieved using tert-butyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethanesulfonyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-TERT-BUTYL-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe. The compound can interact with specific proteins or enzymes, providing insights into their function.
Medicine: Explored for its potential therapeutic properties. The compound’s ability to modulate biological pathways makes it a candidate for drug development.
Industry: Utilized in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. This binding may occur through hydrogen bonding, hydrophobic interactions, or covalent modification. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-TERT-BUTYL-N-{3-[6-(METHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}BENZAMIDE: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
4-TERT-BUTYL-N-{3-[6-(BENZENESULFONYL)PYRIDAZIN-3-YL]PHENYL}BENZAMIDE: Contains a benzenesulfonyl group, offering different reactivity and properties.
Uniqueness
4-TERT-BUTYL-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}BENZAMIDE is unique due to the presence of the ethanesulfonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H25N3O3S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H25N3O3S/c1-5-30(28,29)21-14-13-20(25-26-21)17-7-6-8-19(15-17)24-22(27)16-9-11-18(12-10-16)23(2,3)4/h6-15H,5H2,1-4H3,(H,24,27) |
InChI Key |
FHUUCFPTMNSENU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11275167.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B11275174.png)
![3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide](/img/structure/B11275179.png)
![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline](/img/structure/B11275181.png)
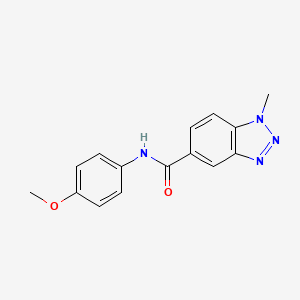
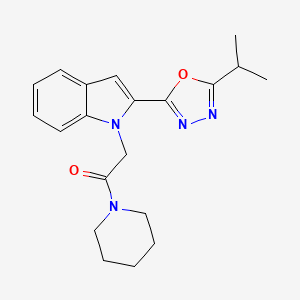
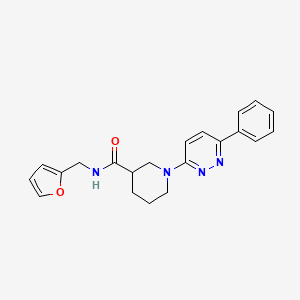
![2-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B11275198.png)
![2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11275205.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11275208.png)
![N-{2-[3-({[(3,4-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11275224.png)
![N-(2-methoxyphenyl)-2-(15-oxo-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11275234.png)
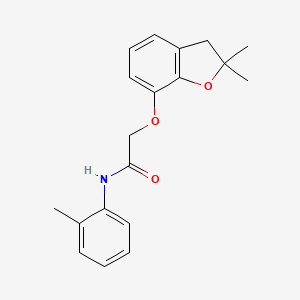
![N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B11275263.png)
